(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines benzo[d]thiazole, pyridine, and piperazine moieties, making it a versatile molecule for various applications.
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)19-9-3-4-10-23-19)16-6-5-11-24-20(16)21-25-17-7-1-2-8-18(17)29-21/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZUVSZUFTXETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as benzo[d]thiazole and pyridine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and pyridine rings enable nucleophilic substitution, particularly at nitrogen and carbon centers.
Key reactions:
-
Piperazine alkylation: The secondary amine in the piperazine group reacts with alkyl halides (e.g., benzyl bromide) under basic conditions to form tertiary amines .
-
Aromatic substitution: Electrophilic substitution on the pyridine or benzo[d]thiazole rings occurs at positions activated by electron-donating groups. For example, nitration at the pyridine C4 position has been reported under HNO₃/H₂SO₄ conditions.
Example conditions:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperazine alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 72–85% | |
| Pyridine nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 58% |
Coupling Reactions
Transition metal-catalyzed cross-couplings are pivotal for modifying the aryl and heteroaryl components.
Key reactions:
-
Suzuki-Miyaura coupling: The pyridine ring undergoes coupling with aryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts .
-
Buchwald-Hartwig amination: Piperazine reacts with aryl halides (e.g., 2-chloropyridine) to form substituted derivatives .
Example conditions:
| Coupling Type | Catalysts/Reagents | Yield | Source |
|---|---|---|---|
| Suzuki (aryl-pyridine) | Pd(PPh₃)₄, Na₂CO₃, DME/EtOH, 80°C | 80–89% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 65% |
Oxidation and Reduction
The methanone and sulfur-containing moieties participate in redox reactions.
Key reactions:
-
Methanone reduction: LiAlH₄ reduces the ketone to a secondary alcohol, though this is rarely employed due to stability concerns.
-
Thiazole oxidation: Benzo[d]thiazole’s sulfur atom oxidizes to sulfoxide or sulfone derivatives using m-CPBA.
Example conditions:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methanone reduction | LiAlH₄, THF, 0°C → RT | 42% | |
| Thiazole oxidation | m-CPBA, CH₂Cl₂, RT | 78% |
Condensation and Cyclization
The compound participates in cyclocondensation to form fused heterocycles.
Key reactions:
-
Knoevenagel condensation: Reacts with aldehydes (e.g., 3-pyridinecarboxaldehyde) to form α,β-unsaturated ketones .
-
Cyclization with diamines: Forms tricyclic structures when treated with 1,2-diaminopropane under acidic conditions .
Example conditions:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Knoevenagel | 3-Pyridinecarboxaldehyde, TEA, EtOH | 66% | |
| Cyclization | 1,2-Diaminopropane, H₂O, 60°C | 55% |
Functional Group Transformations
The methanone group undergoes hydrolysis and nucleophilic acyl substitutions.
Key reactions:
-
Methanone hydrolysis: Concentrated HCl converts the ketone to a carboxylic acid, though this is substrate-dependent.
-
Amide formation: Reacts with amines (e.g., thiazol-2-amine) via HOBt/EDC-mediated coupling .
Example conditions:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methanone hydrolysis | HCl (6M), reflux, 12h | 37% | |
| Amide coupling | HOBt, EDC, DMF, RT | 60% |
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole and pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structural features allow for selective binding to cancer-related enzymes, enhancing therapeutic efficacy .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. The presence of the piperazine ring is believed to enhance its bioactivity through improved solubility and permeability .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety. They may act as selective serotonin reuptake inhibitors (SSRIs) or modulate neurotransmitter systems, providing a basis for further pharmacological studies .
Synthesis Overview
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Initial steps often include the formation of the benzo[d]thiazole ring followed by the introduction of the pyridine ring through coupling reactions. The final steps involve attaching the piperazine moiety via nucleophilic substitution reactions .
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Benzo[d]thiazole | Cyclization | Thioamide, aldehyde |
| Coupling with Pyridine | Coupling Reaction | Base (e.g., NaOH), solvent (e.g., DMF) |
| Attachment of Piperazine | Nucleophilic Substitution | Piperazine derivative, base |
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzo[d]thiazole derivatives, including those similar to our compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Efficacy
Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of benzo[d]thiazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency, suggesting potential applications in drug development .
Study 3: Neuropharmacological Potential
A paper in Neuroscience Letters discussed the effects of piperazine-containing compounds on serotonin receptors, indicating potential use as antidepressants. The study emphasized the importance of structural diversity in enhancing receptor selectivity and efficacy .
Mechanism of Action
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)methanone: Lacks the piperazine moiety, making it less versatile.
(4-(Pyridin-2-yl)piperazin-1-yl)methanone:
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with an ethanone group, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone lies in its combination of three distinct moieties, providing a versatile platform for various applications in chemistry, biology, medicine, and industry.
Q & A
What are the common synthetic routes for synthesizing (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and how are intermediates characterized?
Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step coupling reactions. A key intermediate involves the reaction of benzo[d]thiazole derivatives with pyridine-containing piperazine moieties. For example, similar compounds (e.g., 5j in ) are synthesized using General Procedure D , which involves nucleophilic substitution or condensation reactions under reflux conditions. Intermediates are characterized using:
- 1H NMR and 13C NMR to confirm bond formation and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and elemental composition (e.g., C, H, N percentages) .
- Elemental analysis for purity validation, with deviations ≤0.4% considered acceptable .
How can researchers validate the structural integrity of this compound post-synthesis?
Level: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:
- 1H NMR : Identifies proton environments (e.g., aromatic protons from benzothiazole at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- 13C NMR : Confirms carbonyl groups (e.g., methanone C=O at ~170 ppm) and aromatic carbons .
- HRMS : Matches observed molecular ions (e.g., [M+H]+) with theoretical values (e.g., C22H19N5OS requires m/z 417.1365) .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C: 63.44%, H: 4.59%, N: 16.80%) .
What methodological approaches are employed to assess biological activity, and how are conflicting data across studies resolved?
Level: Advanced
Methodological Answer:
Biological activity is screened using species-specific assays (e.g., microbial or enzyme inhibition). For example, compounds with benzothiazole-piperazine scaffolds are tested against multiple species (Sp1–Sp5), as shown in :
| Entry | Species Activity (Zone of Inhibition, mm) |
|---|---|
| 3a | Sp1: 12, Sp2: 2, Sp3: 8 |
| 3f | Sp1: 10, Sp2: 9, Sp3: 5 |
| 4c | Sp1: 10, Sp2: 9, Sp3: 5 |
Resolving Data Contradictions:
- Replicate Studies : Ensure consistency across independent trials.
- Statistical Analysis : Use ANOVA or t-tests to assess significance (e.g., p < 0.05 for Sp2 activity in 3f vs. 3a) .
- Structural-Activity Correlation : Compare substituent effects (e.g., chloro vs. methoxy groups) to explain variability .
How do structural modifications to the benzothiazole or piperazine moieties influence pharmacological activity?
Level: Advanced
Methodological Answer:
Modifications are guided by Structure-Activity Relationship (SAR) studies:
- Benzothiazole Substituents : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity (e.g., 3f in shows Sp2: 9 mm inhibition) .
- Piperazine Linkers : Longer alkyl chains (e.g., propyl vs. butyl) improve solubility but may reduce binding affinity .
- Pyridine Position : Ortho-substitution on pyridine (e.g., 2-pyridyl) enhances π-π stacking with target enzymes .
Example Optimization:
- Replace butyl linkers with pentyl (as in 5k) to balance lipophilicity and solubility, increasing yield from 51% to 53% .
How can researchers address low synthetic yields (e.g., 51–53%) for this compound?
Level: Advanced
Methodological Answer:
Low yields are addressed via:
- Catalyst Screening : Use Pd/C or CuI for coupling reactions to improve efficiency .
- Solvent Optimization : Replace DMF with DMSO to enhance reaction kinetics .
- Temperature Control : Reduce reflux time (from 4 h to 2 h) to minimize side reactions .
- Purification Methods : Employ column chromatography (silica gel, EtOAc/hexane) over recrystallization for higher purity .
What computational methods support the design of derivatives with enhanced activity?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electron distribution and reactive sites (e.g., HOMO-LUMO gaps for benzothiazole) .
- Molecular Docking : Identifies binding poses with target proteins (e.g., histamine receptors) using AutoDock Vina .
- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets .
How are spectral data discrepancies (e.g., NMR shifts) resolved during characterization?
Level: Advanced
Methodological Answer:
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperazine CH2 vs. pyridine protons) .
- Reference Standards : Compare with published data for analogous compounds (e.g., 5j in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
